molecular formula C7H13NO2 B14916949 5-Oxa-2-azaspiro[3.5]nonan-8-ol

5-Oxa-2-azaspiro[3.5]nonan-8-ol

Cat. No.: B14916949
M. Wt: 143.18 g/mol
InChI Key: RFNNTMDBBHXHBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Oxa-2-azaspiro[3.5]nonan-8-ol (CAS: 1368181-23-0) is a spirocyclic compound with the molecular formula C₈H₁₄O₂ and a molecular weight of 142.2 g/mol. It features a unique spiro[3.5]nonane core containing an oxygen atom (oxa) at position 5 and a nitrogen atom (aza) at position 2, with a hydroxyl group at position 8 . The compound is commercially available at 97% purity but is currently listed as out of stock, with storage recommendations at 2–8°C under dry conditions . Safety data indicate hazards including skin/eye irritation (H315, H319) and toxicity if swallowed (H302) .

Properties

IUPAC Name

5-oxa-2-azaspiro[3.5]nonan-8-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c9-6-1-2-10-7(3-6)4-8-5-7/h6,8-9H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFNNTMDBBHXHBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(CC1O)CNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxa-2-azaspiro[3.5]nonan-8-ol typically involves the formation of the spirocyclic ring system through cyclization reactions. One common method includes the condensation of appropriate precursors followed by cyclization under acidic or basic conditions. For example, the condensation of 3-bromo-2,2-bis(bromomethyl)propan-1-ol with p-tosylamide can lead to the formation of the spirocyclic structure .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Oxa-2-azaspiro[3.5]nonan-8-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as halogens, alkyl halides, or sulfonyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the spirocyclic structure.

Scientific Research Applications

5-Oxa-2-azaspiro[3.5]nonan-8-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.

    Industry: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which 5-Oxa-2-azaspiro[3.5]nonan-8-ol exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Heteroatom Variations

  • 5-Azaspiro[3.5]nonan-8-ol (C₈H₁₅NO): This analog replaces the oxa group (oxygen) at position 5 with a nitrogen atom, resulting in a molecular formula of C₈H₁₅NO. The presence of an additional nitrogen increases basicity compared to the oxygen-containing target compound.
  • 5-Oxa-8-azaspiro[3.5]nonane-8-carbonyl chloride (C₈H₁₂ClNO₂): This derivative introduces a reactive carbonyl chloride group at position 8, making it a versatile intermediate for synthesizing amides or esters. Its InChIKey (BMNIQQJJZWOJKI-UHFFFAOYSA-N) and SMILES (C1CC2(C1)CN(CCO2)C(=O)Cl) highlight its distinct reactivity .

Functional Group Modifications

  • 5-Oxa-2-azaspiro[3.5]nonan-8-one: Replacing the hydroxyl group with a ketone (C=O) at position 8 alters the compound’s polarity and reactivity. The ketone enables nucleophilic additions, contrasting with the hydroxyl group’s hydrogen-bonding capability. This analog (CAS: 2306275-18-1) has a molecular formula of C₇H₁₁NO₂ .
  • This compound (CAS: 2361644-19-9) is available at 95% purity and used in pharmaceutical research .

Protective Group Derivatives

  • 5-Boc-8-hydroxy-2-oxa-5-azaspiro[3.5]nonane: The tert-butoxycarbonyl (Boc) group protects the nitrogen at position 5, stabilizing the compound during synthetic steps. This derivative is commercially available (458.00 $/100mg) and critical for multi-step organic syntheses .
  • Hydrochloride Salts: Hydrochloride forms, such as 5-Oxa-2-azaspiro[3.5]nonane hydrochloride (CAS: 1330765-15-5), improve aqueous solubility, facilitating pharmacological applications. These salts are sold at 99% purity under industrial-grade specifications .

Structural and Functional Comparison Table

Compound Name Molecular Formula Key Functional Groups CAS Number Key Properties/Applications References
5-Oxa-2-azaspiro[3.5]nonan-8-ol C₈H₁₄O₂ -OH, -O-, -N- 1368181-23-0 Hydrogen bonding, intermediate
5-Azaspiro[3.5]nonan-8-ol C₈H₁₅NO -OH, -N- 1369162-15-1 High basicity, limited data
5-Oxa-8-azaspiro[3.5]nonane-8-carbonyl chloride C₈H₁₂ClNO₂ -Cl, -C=O, -O-, -N- CID 165996974 Reactive intermediate
5-Benzyl-5-azaspiro[3.5]nonan-8-amine C₁₅H₂₂N₂ -NH₂, -Benzyl 2361644-19-9 Lipophilic, drug discovery
5-Boc-8-hydroxy-2-oxa-5-azaspiro[3.5]nonane C₁₁H₂₁NO₃ -Boc, -OH AS99068 Synthetic intermediate

Research and Commercial Considerations

  • Biological Activity: Spiro β-lactams like 3-(3,4-dimethoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-5-oxa-2-azaspiro[3.4]octan-1-one (Compound B) exhibit antimicrobial and anticancer activity .
  • Commercial Availability : The target compound’s hydrochloride salt and Boc-protected derivatives are prioritized in catalogs, reflecting their utility in drug discovery .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.